1-(2,4-Diethoxyphenyl)ethanol
Description
1-(2,4-Diethoxyphenyl)ethanol (CAS 1141669-81-9) is an aromatic alcohol with the molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol . Its structure features a phenyl ring substituted with two ethoxy groups at the 2- and 4-positions and a hydroxymethyl (-CH₂OH) group at the benzylic position. Key physicochemical properties include:
- LogP: 2.537 (indicating moderate lipophilicity)
- Polar Surface Area (PSA): 38.69 Ų
- Hydrogen bond donors/acceptors: 1/3
- Melting point and solubility: While explicit data are unavailable, its LogP suggests solubility in organic solvents like ethanol or ethyl acetate, analogous to structurally related compounds (e.g., paracetamol in ).
The compound’s reactivity is influenced by the electron-donating ethoxy groups, which enhance the aromatic ring’s stability toward electrophilic substitution.
Properties
IUPAC Name |
1-(2,4-diethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-4-14-10-6-7-11(9(3)13)12(8-10)15-5-2/h6-9,13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEWKJICLMIORG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(C)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparison of Diethoxy-Substituted Ethanol/Ethanone Derivatives
Key Observations :
- Substituent Position : 2,4-diethoxy substitution (meta/para) creates steric hindrance and electronic effects distinct from 3,4-diethoxy (ortho/para). For example, 3,4-diethoxy derivatives (e.g., Drotaverine in ) are more planar, favoring π-π stacking in crystal structures .
- Functional Groups: The ketone in 1-(2,4-Diethoxyphenyl)ethanone () is more reactive than the alcohol in this compound, enabling use in condensation reactions (e.g., Claisen-Schmidt).
Key Findings :
- Reduction vs. Oxidation: The ethanol derivative is typically synthesized by reducing the corresponding ketone (), whereas ketones are prepared via Friedel-Crafts acylation ().
- Biodegradation : Diethoxy-substituted lignin analogs () undergo oxidative cleavage by fungi (e.g., Phanerochaete), suggesting environmental persistence varies with substitution patterns.
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